Cas no 2171438-03-0 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid)

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
- 2171438-03-0
- EN300-1579459
- (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid
-
- Inchi: 1S/C28H36N2O5/c1-17(2)23(14-26(32)33)29-25(31)15-24(28(3,4)5)30-27(34)35-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,29,31)(H,30,34)(H,32,33)/t23-,24?/m0/s1
- InChI Key: NDMSRDARUQTLPF-UXMRNZNESA-N
- SMILES: O(C(NC(CC(N[C@@H](CC(=O)O)C(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 5
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579459-0.05g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1579459-2.5g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1579459-5.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1579459-250mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1579459-2500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1579459-0.1g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579459-10.0g |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1579459-500mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579459-5000mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579459-50mg |
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]-4-methylpentanoic acid |
2171438-03-0 | 50mg |
$2829.0 | 2023-09-24 |
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid
Research Briefing on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2171438-03-0)
In recent years, the compound (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid (CAS: 2171438-03-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This peptide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including drug delivery systems and targeted therapies. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis.
Recent studies have focused on optimizing the synthesis and purification processes of this compound to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize its physicochemical properties. Additionally, researchers have explored its interactions with biological targets, shedding light on its mechanism of action and potential therapeutic benefits.
One of the key findings from recent research is the compound's ability to modulate specific protein-protein interactions, which are critical in diseases such as cancer and neurodegenerative disorders. Preliminary in vitro and in vivo studies have demonstrated its efficacy in inhibiting pathological pathways, suggesting its potential as a lead compound for drug development. Further investigations are underway to evaluate its pharmacokinetics and toxicology profiles.
In conclusion, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid represents a promising candidate for future therapeutic applications. Continued research efforts are essential to fully elucidate its biological activities and translate these findings into clinical benefits. This briefing underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its potential impact on human health.
2171438-03-0 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamido-4-methylpentanoic acid) Related Products
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 2138337-91-2(1H-2-Benzopyran-3-carboxaldehyde, 7-ethoxy-3,4-dihydro-3-methyl-1-oxo-)
- 298215-04-0(N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)
- 1807242-41-6(Ethyl 3-cyano-5-difluoromethyl-4-hydroxybenzoate)
- 1073559-59-7(Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate)
- 1311677-28-7(N-(cyanomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylbenzamide)
- 2138519-41-0(Ethyl 2-ethyl-5-oxocyclohexane-1-carboxylate)
- 10405-02-4(Trospium chloride)
- 1807216-14-3(4-Chloromethyl-2-cyano-3-nitrobenzoic acid)
- 2606946-42-1(4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylic acid)


